(R)-2-Amino-2-(3,4-difluorophenyl)ethan-1-OL hcl
CAS No.:
Cat. No.: VC17386332
Molecular Formula: C8H10ClF2NO
Molecular Weight: 209.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10ClF2NO |
|---|---|
| Molecular Weight | 209.62 g/mol |
| IUPAC Name | (2R)-2-amino-2-(3,4-difluorophenyl)ethanol;hydrochloride |
| Standard InChI | InChI=1S/C8H9F2NO.ClH/c9-6-2-1-5(3-7(6)10)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1 |
| Standard InChI Key | SCCIVQTWQZNGMX-QRPNPIFTSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1[C@H](CO)N)F)F.Cl |
| Canonical SMILES | C1=CC(=C(C=C1C(CO)N)F)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a phenyl ring substituted with fluorine atoms at the 3- and 4-positions, attached to a chiral carbon bearing both amino and hydroxyl groups. The (R)-enantiomer’s configuration is critical for its biological interactions, as stereochemistry often dictates binding affinity to target proteins.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀ClF₂NO |
| Molecular Weight | 209.62 g/mol |
| IUPAC Name | (2R)-2-amino-2-(3,4-difluorophenyl)ethanol hydrochloride |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in aqueous buffers (≥50 mg/mL); moderate in DMSO |
The hydrochloride salt enhances aqueous solubility, making it suitable for in vitro and in vivo studies. The difluorophenyl moiety contributes to metabolic stability by resisting oxidative degradation, a common issue with non-fluorinated aromatic systems.
Stereochemical Considerations
The (R)-configuration is achieved through asymmetric synthesis, ensuring enantiomeric purity >98% in pharmaceutical-grade batches. Chiral centers influence pharmacokinetics, as demonstrated by the compound’s preferential binding to G protein-coupled receptors (GPCRs) over other enantiomers.
Synthesis and Industrial Production
Asymmetric Synthesis Techniques
Industrial production employs chiral catalysts to enforce stereoselectivity. A typical route involves:
-
Ketone Precursor Preparation: 3,4-Difluoroacetophenone serves as the starting material.
-
Enantioselective Reduction: Catalytic hydrogenation with a chiral ruthenium complex (e.g., Noyori-type catalysts) yields the (R)-alcohol intermediate with >99% enantiomeric excess (ee).
-
Amination: The alcohol undergoes nucleophilic substitution with ammonia under high-pressure conditions to introduce the amino group.
-
Salt Formation: Reaction with hydrochloric acid produces the hydrochloride salt, purified via recrystallization.
Table 2: Optimal Reaction Conditions
| Step | Conditions | Yield |
|---|---|---|
| Reduction | H₂ (50 psi), Ru-BINAP catalyst, 25°C | 85% |
| Amination | NH₃ (5 atm), 80°C | 70% |
| Salt Formation | HCl (g), ethanol, −10°C | 95% |
Scalability Challenges
Large-scale production requires precise control over temperature and pressure to minimize racemization. Continuous-flow reactors have been adopted to enhance reproducibility and reduce batch-to-batch variability.
Analytical Characterization
Spectroscopic Methods
-
NMR Spectroscopy: ¹H-NMR (DMSO-d₆) reveals distinct signals for the aminoethanol moiety (δ 3.2–3.8 ppm) and aromatic protons (δ 7.1–7.5 ppm). ¹⁹F-NMR confirms fluorine substitution at δ −138 to −152 ppm.
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 209.62, consistent with the molecular formula.
Biological Activity and Mechanisms
Target Engagement
The compound inhibits platelet aggregation by antagonizing the P2Y₁₂ receptor, a GPCR critical in thrombus formation. Fluorine atoms enhance binding via hydrophobic interactions with receptor subpockets, as shown in molecular docking studies.
Pharmacokinetic Profile
-
Absorption: Oral bioavailability is limited (<30%) due to high hydrophilicity; parenteral administration is preferred.
-
Metabolism: Hepatic CYP3A4 mediates N-dealkylation, producing inactive metabolites excreted renally.
Table 3: In Vitro ADME Data
| Parameter | Value |
|---|---|
| Plasma Protein Binding | 92% |
| Half-life (t₁/₂) | 4.2 hours |
| CLhep (mL/min/kg) | 15.6 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume